![molecular formula C23H15FN6O B2376611 3-fluoro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide CAS No. 891103-85-8](/img/structure/B2376611.png)
3-fluoro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-fluoro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide” is a compound that belongs to the class of 1,2,4-triazoles . The 1,2,4-triazole scaffold is considered a privileged structure in medicinal chemistry, with a wide range of pharmacological activities, including antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory properties .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles, including “3-fluoro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide”, is characterized by a five-membered ring containing three nitrogen atoms . This structure allows for a high degree of structural diversity and the ability to form multiple hydrogen bonds, which can contribute to high binding affinity to biological targets .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Properties
- Patel and Patel (2015) synthesized a series of heterocyclic compounds related to your compound of interest, demonstrating their antibacterial and antifungal activities against various strains. This highlights the potential application of these compounds in treating bacterial and fungal infections (Patel & Patel, 2015).
Antiproliferative Activity
- Ilić et al. (2011) synthesized [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives, which showed inhibitory effects on the proliferation of endothelial and tumor cells. This suggests a potential application in cancer treatment (Ilić et al., 2011).
Synthesis and Characterization
- Dolzhenko et al. (2008) conducted a study on the synthesis and characterization of fluorinated triazolo[1,5-a][1,3,5]triazines, which are structurally similar to your compound. This research contributes to the understanding of the chemical properties and potential applications of such compounds (Dolzhenko et al., 2008).
Antiviral Activity
- Shamroukh and Ali (2008) explored the antiviral properties of triazolo[4,3-b]pyridazine derivatives. Their findings suggest these compounds could be effective against specific viruses, opening avenues for antiviral drug development (Shamroukh & Ali, 2008).
Anticancer Potential
- Wang et al. (2015) investigated modifications of a related triazolo[1,5-a]pyridine compound as a PI3K inhibitor. Their findings on the antiproliferative activities and reduced toxicity of these compounds indicate potential applications in cancer therapy (Wang et al., 2015).
Potential in Diabetes Treatment
- Bindu, Vijayalakshmi, and Manikandan (2019) synthesized and evaluated a family of triazolo-pyridazine-6-yl-substituted piperazines for their potential as anti-diabetic medications. This suggests a possible role in diabetes management (Bindu, Vijayalakshmi, & Manikandan, 2019).
Applications in Material Science
- Sallam et al. (2021) focused on the synthesis and structure analysis of pyridazine analogs, highlighting their importance in medicinal chemistry and possibly in material science applications (Sallam et al., 2021).
Eigenschaften
IUPAC Name |
3-fluoro-N-[4-(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FN6O/c24-17-5-3-4-16(14-17)23(31)26-18-9-7-15(8-10-18)19-11-12-21-27-28-22(30(21)29-19)20-6-1-2-13-25-20/h1-14H,(H,26,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLZTIYJUAPZQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)NC(=O)C5=CC(=CC=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-[4-(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-phenyloxalamide](/img/structure/B2376528.png)
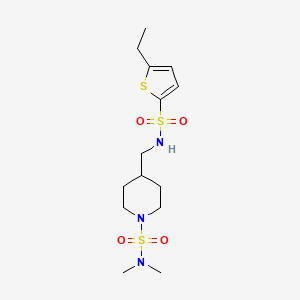


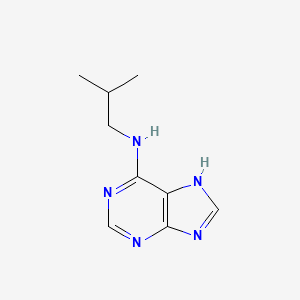
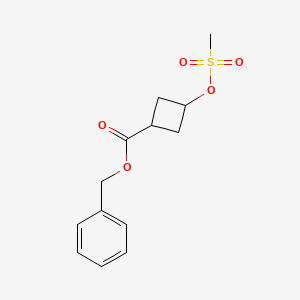
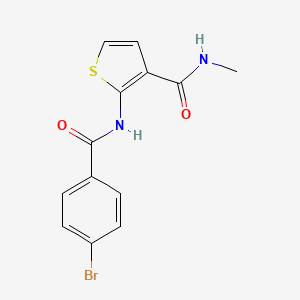
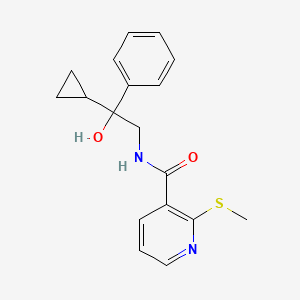



![(E)-N-(Cyclopropylmethyl)-4-(dimethylamino)-N-[(4-methylmorpholin-2-yl)methyl]but-2-enamide](/img/structure/B2376548.png)
![4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2376549.png)
